

Key Cyclization Reactions in the Synthesis of Phainanoid A: Application Notes and Protocols

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Compound of Interest

Compound Name: *Phainanoid A*

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Introduction

Phainanoid A is a structurally complex dammarane-type triterpenoid isolated from *Phyllanthus hainanensis*. Its potent immunosuppressive activity makes it a compelling target for total synthesis and a promising scaffold for the development of novel therapeutics. The intricate polycyclic architecture of **Phainanoid A**, featuring a spirocyclic cyclobutane and a cyclopropane-containing propellane system, has necessitated the development of innovative synthetic strategies. This document details the key cyclization reactions employed in the total synthesis of **Phainanoid A**, with a focus on the bidirectional approach developed by the Dong group. This work highlights the strategic use of transition-metal-mediated transformations to construct the challenging ring systems of the molecule.^[1]

Core Cyclization Strategies

The total synthesis of **Phainanoid A** hinges on two pivotal, late-stage cyclization reactions that efficiently construct the western and northeastern domains of the molecule. These reactions are a palladium-catalyzed intramolecular alkenylation to form the 4,5-spirocyclic cyclobutane and a nickel-mediated reductive Heck-type cyclization to forge the [4.3.1]propellane framework.

Palladium-Catalyzed Intramolecular Alkenylation: Formation of the Spirocyclic Cyclobutane

The construction of the western 4,5-spirocyclic benzofuranone moiety is achieved through a highly diastereoselective palladium-catalyzed intramolecular alkenylation.^[2] This reaction proceeds from a vinyl triflate precursor, leveraging a ketone enolate as the nucleophile to construct the strained cyclobutane ring. The high diastereoselectivity is attributed to a stabilizing interaction between the carbonyl group and the palladium catalyst in the transition state.

Nickel-Mediated Reductive Heck-Type Cyclization: Formation of the [4.3.1]Propellane Core

The northeastern portion of **Phainanoid A**, featuring a [4.3.1]propellane system with an embedded cyclopropane, is assembled via a nickel-mediated reductive Heck-type cyclization. This tandem reaction is initiated by the engagement of a vinyl triflate with an exocyclic alkylidene lactone, followed by a subsequent cyclization that establishes the cyclopropane ring.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two pivotal cyclization reactions in the total synthesis of **Phainanoid A**.

| Reaction Name | Key Reagents and Conditions | Substrate | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|----------------|-------------------|-------|-----------------------------|---|
| Pd-Catalyzed Intramolecular Alkenylation | Pd-QPhos-G3 (precatalyst), Cs ₂ CO ₃ (base), Toluene (solvent), 100 °C | Vinyl Triflate | 4,5-Spirocycle | 62% | >20:1 | J. Am. Chem. Soc. 2021, 143, 19311-19316[2] |
| Ni-Mediated Reductive Heck-Type Cyclization | Ni(cod) ₂ (catalyst), SIPr (ligand), Et ₃ SiH (reductant), Toluene (solvent), 60 °C | Vinyl Triflate | [4.3.1]Propellane | 55% | 1.5:1 | J. Am. Chem. Soc. 2021, 143, 19311-19316 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Alkenylation for the Synthesis of the 4,5-Spirocycle

Objective: To synthesize the 4,5-spirocyclic cyclobutane core of **Phainanoid A** via a diastereoselective intramolecular alkenylation.

Materials:

- Vinyl triflate precursor
- Pd-QPhos-G3 precatalyst

- Cesium carbonate (Cs_2CO_3)
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask was added the vinyl triflate precursor (1.0 equiv).
- The flask was evacuated and backfilled with argon three times.
- Anhydrous toluene was added to dissolve the substrate.
- Cesium carbonate (2.0 equiv) and Pd-QPhos-G3 (0.1 equiv) were added under a positive flow of argon.
- The reaction mixture was heated to 100 °C and stirred vigorously for 12 hours.
- Upon completion (monitored by TLC), the reaction was cooled to room temperature.
- The mixture was diluted with ethyl acetate and filtered through a pad of Celite.
- The filtrate was concentrated under reduced pressure.
- The crude product was purified by silica gel column chromatography to afford the desired 4,5-spirocycle.

Protocol 2: Nickel-Mediated Reductive Heck-Type Cyclization for the Synthesis of the [4.3.1]Propellane

Objective: To construct the [4.3.1]propellane framework of **Phainanoid A** containing a cyclopropane ring.

Materials:

- Vinyl triflate precursor
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (SIPr) ligand
- Triethylsilane (Et₃SiH)
- Anhydrous toluene
- Glovebox or Schlenk line for handling air-sensitive reagents
- Standard reaction glassware
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography

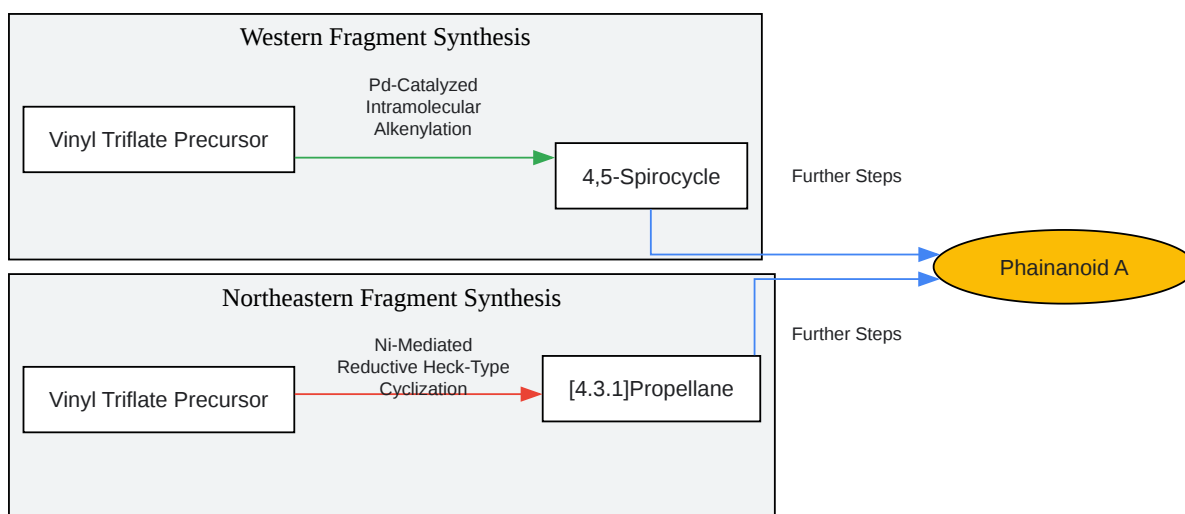
Procedure:

- Inside a glovebox, a reaction vial was charged with Ni(cod)₂ (0.1 equiv) and SIPr (0.1 equiv).
- Anhydrous toluene was added, and the mixture was stirred for 10 minutes at room temperature.
- A solution of the vinyl triflate precursor (1.0 equiv) in anhydrous toluene was added to the catalyst mixture.
- Triethylsilane (3.0 equiv) was added dropwise to the reaction mixture.
- The vial was sealed and heated to 60 °C for 24 hours.
- After cooling to room temperature, the reaction mixture was exposed to air and filtered through a short plug of silica gel, eluting with ethyl acetate.
- The filtrate was concentrated under reduced pressure.

- The resulting residue was purified by silica gel column chromatography to separate the diastereomers and isolate the desired [4.3.1]propellane product.

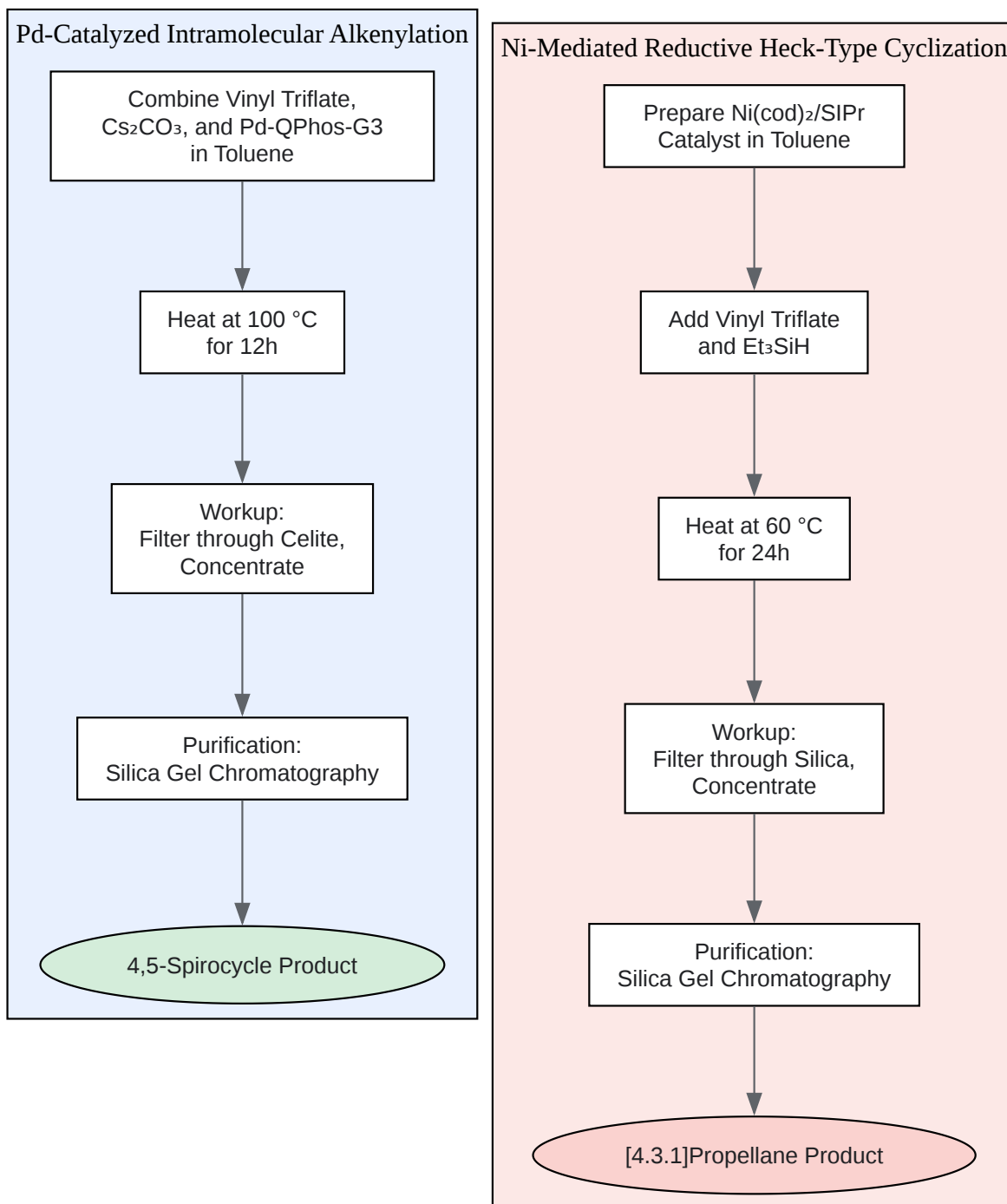
Key Reaction Workflows

The following diagrams illustrate the logical flow of the key cyclization reactions in the synthesis of **Phainanoid A**.



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Caption: Bidirectional synthesis of **Phainanoid A** highlighting the key cyclization reactions.



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Caption: Experimental workflows for the key cyclization reactions in **Phainanoid A** synthesis.

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References

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- 2. pubs.acs.org [pubs.acs.org]
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